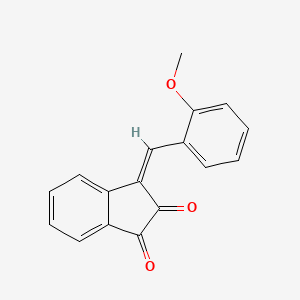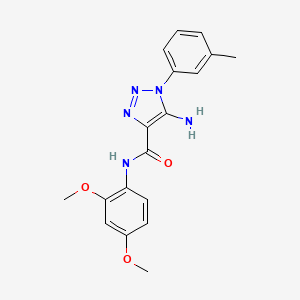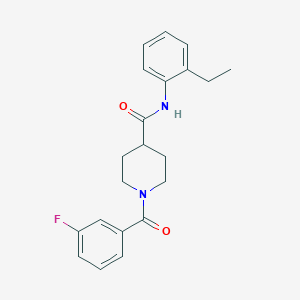
N-(1-isopropyl-4-piperidinyl)-4-methyl-5-phenyl-2-thiophenecarboxamide
説明
N-(1-isopropyl-4-piperidinyl)-4-methyl-5-phenyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H26N2OS and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.17658463 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Applications
A study by Rajasekaran, Sivakumar, and Jayakar synthesized derivatives of ibuprofen analogs involving compounds with piperidine and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema method. Compounds with pyrrolidine, phthalimide, and hydrazine showed potent anti-inflammatory activity, indicating the therapeutic potential of piperidine derivatives in anti-inflammatory treatments (Rajasekaran, Sivakumar, & Jayakar, 1999).
Neuroprotective Agents
The compound (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound protects cultured hippocampal neurons from glutamate toxicity, indicating its potential as a neuroprotective agent for conditions such as neurodegenerative diseases (Chenard et al., 1995).
Poly(N-isopropyl acrylamide) for Bioengineering
Poly(N-isopropyl acrylamide) (pNIPAM) substrates, a thermoresponsive polymer, have been widely investigated for bioengineering applications, including the nondestructive release of biological cells and proteins. This feature highlights the utility of pNIPAM substrates in various bioengineering fields, such as cell sheet engineering, tissue transplantation, and the study of the extracellular matrix (Cooperstein & Canavan, 2010).
Imaging Microglia in Neuroinflammation
[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, was developed for the noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo. This advancement in PET imaging technology is valuable for studying the immune environment in central nervous system malignancies and monitoring the neuroinflammatory effects of immunotherapy (Horti et al., 2019).
特性
IUPAC Name |
4-methyl-5-phenyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-14(2)22-11-9-17(10-12-22)21-20(23)18-13-15(3)19(24-18)16-7-5-4-6-8-16/h4-8,13-14,17H,9-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKZPYLFBSARFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CCN(CC2)C(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4617245.png)

![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)
![4-(2-furoyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4617267.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)
![3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4617298.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)
![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)
![N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4617350.png)
